molecular formula C19H16N2O2S B12265519 Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate

Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B12265519
M. Wt: 336.4 g/mol
InChI Key: YUQUTHHHCIMVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate is a synthetic organic compound featuring a methyl benzoate ester core linked via a sulfanylmethyl group to a 4-phenylpyrimidin-2-yl moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 4-[(4-phenylpyrimidin-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C19H16N2O2S/c1-23-18(22)16-9-7-14(8-10-16)13-24-19-20-12-11-17(21-19)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

YUQUTHHHCIMVCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves a multi-step process:

    Formation of the Phenylpyrimidine Moiety: The phenylpyrimidine core can be synthesized through a condensation reaction between a phenyl-substituted aldehyde and a pyrimidine derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the phenylpyrimidine moiety.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenylpyrimidine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpyrimidine derivatives.

Scientific Research Applications

Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The phenylpyrimidine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Quinoline-Based Piperazine-Linked Benzoates (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate ester group but replace the pyrimidine core with a quinoline scaffold linked via a piperazine-carboxylate bridge . Key differences include:

  • Core Structure: Quinoline (C1–C7) vs. pyrimidine (target compound).
  • Substituents: C1–C7 feature halogen (Br, Cl, F), methylthio, methoxy, or trifluoromethyl groups on the quinoline’s phenyl ring, which modulate electronic properties and steric effects.
  • Synthesis : C1–C7 are synthesized via crystallization in ethyl acetate, yielding yellow/white solids characterized by $^1$H NMR and HRMS .

Cyclopentapyrimidinone Derivatives (Q2/24)

Q2/24 (methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate) shares the methyl benzoate and sulfanylmethyl linker but replaces the 4-phenylpyrimidine with a cyclopentapyrimidinone core .

  • Core Structure: Cyclopentapyrimidinone (Q2/24) vs. planar pyrimidine (target compound).
  • Biological Activity : Q2/24 demonstrates improved MMP inhibition potency ($K_i$) and selectivity compared to earlier analogs, attributed to the strained cyclopentane ring enhancing target binding .
  • Structural Implications: The non-planar core in Q2/24 may improve selectivity by reducing off-target interactions.

Thienopyrimidinone-Based Analogs

Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate (ZINC2719742) features a thienopyrimidinone core and an ethyl ester .

  • Core Structure: Thienopyrimidinone (ZINC2719742) vs. pyrimidine (target compound).
  • Linker and Ester: The acetyl-amino linker and ethyl ester (vs. methyl) may alter solubility and metabolic stability.

Triazole and Sulfonamide Derivatives

Ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate diverges significantly but shares ester and sulfonyl motifs .

  • Structural Differences : Triazole and pyridine cores replace pyrimidine, with a sulfonyl instead of sulfanyl linker.

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Biological Activity Source
Target Compound 4-Phenylpyrimidin-2-yl Methyl benzoate, sulfanylmethyl Not reported
C1 (e.g., Quinoline derivative) Quinoline Piperazine-linked, 2-phenylquinoline Not reported
Q2/24 Cyclopentapyrimidinone Methyl benzoate, sulfanylmethyl Improved MMP $K_i$/selectivity
ZINC2719742 Thienopyrimidinone Ethyl ester, acetyl-amino linker Not reported
Aventis Compound 4 Pyrimidine-dicarboxamide Bis(4-fluoro-3-methylbenzyl) MMP inhibitor (reference)

Key Findings and Implications

  • Core Structure: Pyrimidine derivatives (target compound) and cyclopentapyrimidinones (Q2/24) show promise in enzyme inhibition, with Q2/24’s strained core enhancing selectivity .
  • Substituent Effects : Halogen or electron-withdrawing groups (e.g., CF$_3$) on aryl rings improve potency by modulating electronic and steric interactions .
  • Ester Choice : Methyl esters (target compound, Q2/24) may offer metabolic stability advantages over ethyl analogs .

Biological Activity

Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate (CAS Number: 1011847-02-1) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O2SC_{19}H_{16}N_{2}O_{2}S with a molecular weight of 336.4 g/mol. The compound features a benzoate ester group linked to a pyrimidine moiety through a sulfanyl group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₂S
Molecular Weight336.4 g/mol
CAS Number1011847-02-1

Anticancer Properties

Recent studies have indicated that compounds containing pyrimidine and benzoate structures exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, as observed in several in vitro studies.
  • Case Study : A study published in PLOS ONE demonstrated that related compounds showed significant cytotoxicity against breast cancer cell lines, suggesting a similar potential for this compound .

Antimicrobial Activity

The sulfanyl and benzoate groups contribute to the compound's antimicrobial properties. Research indicates that derivatives of methyl benzoate exhibit antimicrobial activity against various bacterial strains.

  • Research Findings : A comparative study showed that methyl benzoate derivatives possess varying degrees of antibacterial activity, which could be extrapolated to this compound due to structural similarities .
  • Table of Antimicrobial Efficacy :
CompoundBacterial StrainZone of Inhibition (mm)
Methyl BenzoateE. coli15
This compoundStaphylococcus aureusTBD

Pharmacological Studies

Pharmacological evaluations have indicated that the compound may interact with multiple biological targets, including enzymes involved in metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases, which are critical in cancer progression.
  • Safety Profile : Toxicological assessments are necessary to determine the safety profile of the compound for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.